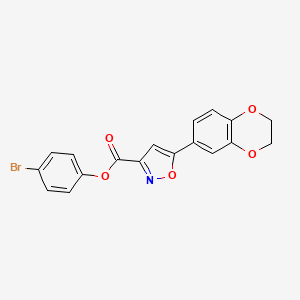![molecular formula C20H17N3OS B14986464 N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986464.png)
N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and is substituted with a 4-methoxybenzyl and a phenyl group, enhancing its chemical properties and potential efficacy in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. It may inhibit the activity of specific kinases or other proteins involved in disease pathways, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their CDK2 inhibitory activity.
Uniqueness
N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its combination of a thieno[2,3-d]pyrimidine core with a 4-methoxybenzyl and phenyl group makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H17N3OS |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3OS/c1-24-16-9-7-14(8-10-16)11-21-19-18-17(15-5-3-2-4-6-15)12-25-20(18)23-13-22-19/h2-10,12-13H,11H2,1H3,(H,21,22,23) |
Clave InChI |
DTOIPMBKEVISHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986383.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14986390.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14986398.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone](/img/structure/B14986402.png)
![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14986408.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14986416.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B14986426.png)
![Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B14986445.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986450.png)

![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide](/img/structure/B14986471.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14986479.png)
